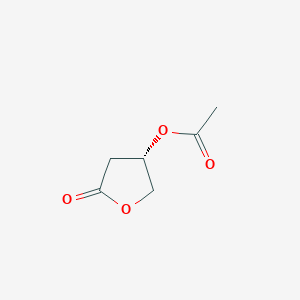

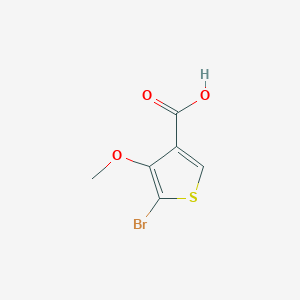

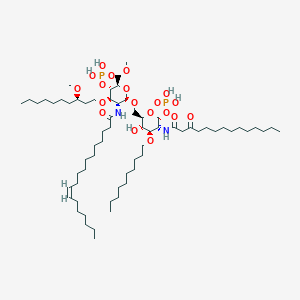

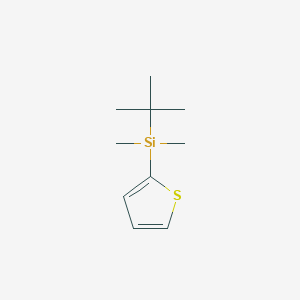

![molecular formula C14H9ClN2O2 B066649 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 168837-35-2](/img/structure/B66649.png)

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges encountered during the synthesis .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Antifungal Agent

Field

Pharmaceutical Chemistry

Application

The compound has been synthesized and evaluated as a potential antifungal agent .

Method of Application

The compound was synthesized and characterized using various spectroscopic tools .

Results

The compound showed potential as an antifungal agent, but the specific results of the study were not detailed in the source .

Synthesis of Unique Ring Systems

Field

Organic Chemistry

Application

Method of Application

The specific method of application was not detailed in the source.

Results

The synthesis of these unique ring systems could potentially lead to the creation of new materials or therapeutic agents.

Controlled Substance

Field

Forensic Chemistry

Application

The compound has been identified as a controlled substance, specifically as a synthetic cathinone .

Method of Application

The compound is typically synthesized in a laboratory setting and can be identified using various analytical techniques .

Synthesis of Tricarbonitrile Derivatives

Application

The compound is used in the synthesis of tricarbonitrile derivatives .

Method of Application

The compound is reacted with malononitrile and sodium cyanide, followed by oxidation using bromine .

Results

The product was obtained as deep orange crystals with a yield of 75% .

Anticancer Agent

Application

A series of 1-benzo dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Method of Application

The compounds were synthesized via a Pd - catalyzed C-N cross - coupling .

Results

The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Pesticides and Pharmaceuticals

Application

Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .

Method of Application

The specific method of application was not detailed in the source .

Results

The results of this application were not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-2-4-14-16-11(7-17(14)6-10)9-1-3-12-13(5-9)19-8-18-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNGFBUYGOWSNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409315 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |

CAS RN |

168837-35-2 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.